(1S)-Cyclopent-2-en-1-amine;hydrochloride
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Overview
Description
(1S)-Cyclopent-2-en-1-amine;hydrochloride is a chemical compound that consists of a cyclopentene ring with an amine group attached to the first carbon atom The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-Cyclopent-2-en-1-amine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclopentene, which is commercially available.
Amination: The cyclopentene undergoes an amination reaction where an amine group is introduced at the first carbon atom. This can be achieved using reagents such as ammonia or primary amines in the presence of a catalyst.
Resolution: The resulting mixture of enantiomers is resolved to obtain the (1S)-enantiomer. This can be done using chiral resolution agents or chromatographic techniques.
Hydrochloride Formation: The (1S)-Cyclopent-2-en-1-amine is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for chiral resolution and salt formation can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(1S)-Cyclopent-2-en-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form cyclopentane derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Imines or nitriles.
Reduction: Cyclopentane derivatives.
Substitution: Various substituted cyclopentene derivatives.
Scientific Research Applications
(1S)-Cyclopent-2-en-1-amine;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-Cyclopent-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The cyclopentene ring provides structural rigidity, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclopent-2-en-1-amine: Lacks the (1S) configuration and hydrochloride salt form.
Cyclopentane-1-amine: Saturated analog with different reactivity.
Cyclohex-2-en-1-amine: Larger ring size with different steric properties.
Uniqueness
(1S)-Cyclopent-2-en-1-amine;hydrochloride is unique due to its specific (1S) configuration and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly valuable in applications requiring high purity and specific stereochemistry.
Properties
IUPAC Name |
(1S)-cyclopent-2-en-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c6-5-3-1-2-4-5;/h1,3,5H,2,4,6H2;1H/t5-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJUBQDUEVSVNI-NUBCRITNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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